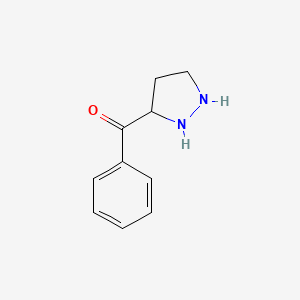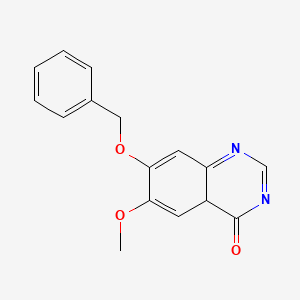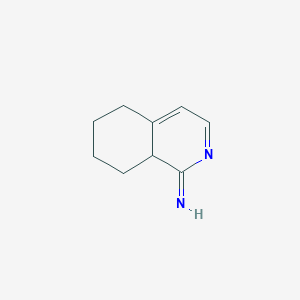
Hdac6-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-38 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including intracellular transport and protein quality control. Inhibition of HDAC6 has shown beneficial effects in disease models, making this compound a compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-38 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
Scientific Research Applications
Hdac6-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as protein degradation and intracellular transport.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mechanism of Action
Hdac6-IN-38 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to altered cellular functions. The molecular targets of this compound include α-tubulin and heat shock protein 90 (HSP90), which are involved in protein stability and cellular stress responses. The pathways affected by this compound include those related to protein degradation, cell migration, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hdac6-IN-38 include:
ACY-1215: Another selective HDAC6 inhibitor used in clinical studies.
ACY-241: A structurally related drug in phase I clinical development.
Difluoromethyl 1,3,4-oxadiazoles: Promising HDAC6 inhibitors for treating chronic diseases.
Uniqueness
This compound is unique due to its high selectivity for HDAC6 over other histone deacetylases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various disease models, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]indole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c25-20(23-27)16-9-7-14(8-10-16)11-22-21(26)18-13-24(12-15-5-6-15)19-4-2-1-3-17(18)19/h1-4,7-10,13,15,27H,5-6,11-12H2,(H,22,26)(H,23,25) |
InChI Key |
GMTJPGUAGKNACX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)



![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)


![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)






